Pgam1-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PGAM1-IN-2 es un potente inhibidor de la fosfoglicerato mutasa 1 (PGAM1), una enzima que juega un papel fundamental en la glucólisis y varias vías de biosíntesis. PGAM1 se sobreexpresa en una amplia gama de cánceres, promoviendo la proliferación de células cancerosas y el crecimiento tumoral . This compound ha mostrado un potencial significativo en la inhibición de esta enzima, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

La síntesis de PGAM1-IN-2 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción suelen ser información propietaria de las empresas farmacéuticas. Los métodos generales implican el uso de disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión para obtener el producto deseado .

Análisis De Reacciones Químicas

PGAM1-IN-2 experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado análogos sustituidos de this compound .

Aplicaciones en investigación científica

This compound ha sido estudiado ampliamente por sus aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la investigación del cáncer, se ha demostrado que this compound inhibe el crecimiento de diversas líneas celulares cancerosas al dirigirse a PGAM1 e interrumpir la glucólisis .

Aplicaciones Científicas De Investigación

Cancer Therapy

Pgam1-IN-2 has shown promise in targeting various cancers due to the overexpression of PGAM1 in these tissues. Studies indicate that inhibiting PGAM1 can hinder tumor growth and induce apoptosis in cancer cells. For instance:

-

Case Study: Uveal Melanoma (UVM)

Research demonstrated that knockdown of PGAM1 inhibited migration and invasion in UVM cells, suggesting that this compound could serve as a therapeutic agent by targeting this pathway . -

Pancreatic Ductal Adenocarcinoma (PDAC)

Allosteric inhibitors of PGAM1, similar to this compound, were effective in preclinical models of PDAC, particularly where PGAM1 expression was high. This suggests a potential application for this compound in treating aggressive pancreatic cancers .

Neuroprotection

Research indicates that PGAM1 may also play a role in neuroprotection during ischemic events. The use of Tat-PGAM1 has been shown to protect neuronal cells from oxidative damage by modulating MAPK pathways. This suggests that this compound could potentially be explored for neuroprotective applications .

Data Tables

Mecanismo De Acción

El mecanismo de acción de PGAM1-IN-2 implica la inhibición de la fosfoglicerato mutasa 1 (PGAM1), que cataliza la conversión reversible de 3-fosfoglicerato a 2-fosfoglicerato durante la glucólisis . Al inhibir PGAM1, this compound interrumpe la vía glucolítica, lo que lleva a una reducción de la producción de energía y la biosíntesis en las células cancerosas. Esta inhibición finalmente da como resultado una disminución de la proliferación de células cancerosas y el crecimiento tumoral .

Comparación Con Compuestos Similares

PGAM1-IN-2 es único entre los inhibidores de PGAM1 debido a su alta potencia y especificidad. Compuestos similares incluyen derivados de xantona, derivados de antraquinona, MJE3 y epigalocatequina . Estos compuestos también inhiben PGAM1, pero pueden diferir en sus afinidades de unión, mecanismos de acción y potenciales terapéuticos. This compound se destaca por su efectividad para dirigirse a PGAM1 y su potencial para su uso en la terapia del cáncer .

Actividad Biológica

Pgam1-IN-2 is a small molecule inhibitor targeting phosphoglycerate mutase 1 (PGAM1), an enzyme critical in glycolysis and various metabolic pathways. This article delves into the biological activity of this compound, exploring its effects on cancer cell metabolism, migration, and potential therapeutic applications.

Overview of PGAM1

PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), playing a pivotal role in glycolysis and the pentose phosphate pathway (PPP). Its activity is particularly pronounced in cancer cells, where it contributes to increased glycolytic flux and supports rapid cell proliferation. Inhibition of PGAM1 has been shown to alter cellular metabolism significantly, impacting the levels of key metabolites involved in energy production and biosynthesis .

This compound functions by inhibiting the enzymatic activity of PGAM1, leading to a decrease in the conversion rates of 3-PG to 2-PG. This inhibition has several downstream effects:

- Altered Metabolite Levels : Studies indicate that knockdown or inhibition of PGAM1 results in increased levels of 3-PG and decreased levels of 2-PG, disrupting normal glycolytic processes and affecting cellular energy homeostasis .

- Impact on Cancer Cell Proliferation : Inhibition by this compound has been associated with reduced proliferation rates in various cancer cell lines, including breast and lung cancers. This reduction is linked to impaired glycolytic flux and diminished biosynthetic capabilities .

Effects on Cancer Cell Migration

Recent findings suggest that PGAM1 also plays a role beyond metabolism; it is involved in cytoskeletal dynamics and cellular motility. This compound not only inhibits metabolic functions but also affects the interaction between PGAM1 and actin filaments, which are crucial for cancer cell migration. Specifically, studies show that PGAM1 interacts with α-smooth muscle actin (ACTA2), facilitating cancer cell migration independent of its metabolic functions .

Table 1: Summary of Research Findings on this compound

| Study | Cell Type | Key Findings | Impact |

|---|---|---|---|

| Hitosugi et al. (2012) | Lung Cancer (H1299) | Knockdown of PGAM1 led to increased 3-PG levels and decreased proliferation | Supports role of PGAM1 in cancer growth |

| Zhang et al. (2023) | Breast Cancer | This compound inhibited migration via disruption of PGAM1-ACTA2 interaction | Highlights non-metabolic role in metastasis |

| Durany et al. (2000) | Prostate Cancer | Inhibition resulted in reduced dNTP pool and impaired DNA repair mechanisms | Suggests potential for combination therapies |

Potential Therapeutic Applications

Given its dual role in metabolic regulation and cell motility, this compound presents a promising therapeutic avenue for targeting aggressive cancers. The inhibition of PGAM1 could be particularly beneficial in combination with other treatments aimed at enhancing the efficacy against tumors characterized by high glycolytic activity.

Propiedades

IUPAC Name |

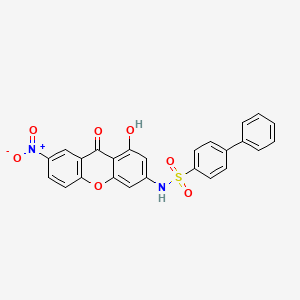

N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBFEAYMCMDULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.